molecular formula C14H11BrO2 B8404351 2-Bromo-4-methoxy benzophenone

2-Bromo-4-methoxy benzophenone

Cat. No. B8404351
M. Wt: 291.14 g/mol
InChI Key: YRSMISMMWHKCAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07754891B2

Procedure details

In an ice bath, bromine (2.8 mL, 35.1 mmol) is slowly added dropwise into an aqueous NaOH (4.5 g, 111.4 mmol) solution (10 mL) and stirred for 10 mins. Then 2-bromo-4-methoxy benzophenone (2.1 g, 9.2 mmol) is added dropwise into the reaction, and stirred for 15 hrs at the temperature. After completion of the reaction, aqueous sodium sulfite is added to eliminate the unreacted sodium hypobromite. The resultant mixture is extracted with ethyl acetate to isolate neutral compound. The aqueous phase is then acidified with 6N HCl in an ice bath to give large quantities of white solid. The resultant is filtered under vacuum to give white solid (IV) (2.0 g, 95%).
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
4.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
95%

Identifiers

REACTION_CXSMILES
BrBr.[OH-].[Na+].[Br:5][C:6]1[CH:19]=[C:18]([O:20][CH3:21])[CH:17]=[CH:16][C:7]=1[C:8](C1C=CC=CC=1)=[O:9].S([O-])([O-])=[O:23].[Na+].[Na+].Br[O-].[Na+].Cl>>[Br:5][C:6]1[CH:19]=[C:18]([O:20][CH3:21])[CH:17]=[CH:16][C:7]=1[C:8]([OH:9])=[O:23] |f:1.2,4.5.6,7.8|

Inputs

Step One
Name
Quantity
2.8 mL
Type
reactant
Smiles
BrBr
Name
Quantity
4.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
solution
Quantity
10 mL
Type
solvent
Smiles
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
BrC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 15 hrs at the temperature
Duration
15 h
ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
The resultant mixture is extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
to isolate neutral compound
CUSTOM
Type
CUSTOM
Details
to give large quantities of white solid
FILTRATION
Type
FILTRATION
Details
The resultant is filtered under vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=C(C(=O)O)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.